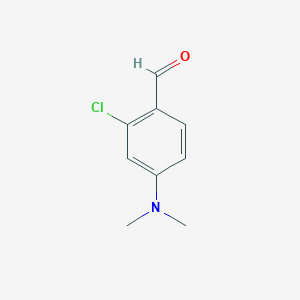

2-Chloro-4-(dimethylamino)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQFAWMDRFSIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061686 | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-66-4 | |

| Record name | 2-Chloro-4-(dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(dimethylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-dimethylaminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Chloro-4-(dimethylamino)benzaldehyde

[1]

Executive Summary

2-Chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4) represents a critical "push-pull" aromatic system in organic synthesis.[1] Characterized by a strong electron-donating dimethylamino group and an electron-withdrawing formyl group, further modulated by an ortho-chlorine substituent, this molecule exhibits unique electronic properties ideal for developing non-linear optical (NLO) materials, styryl dyes, and pharmaceutical intermediates.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles to support high-purity applications in drug discovery and materials science.[1]

Molecular Architecture & Identification

The molecule features a trisubstituted benzene ring where the steric and electronic influence of the chlorine atom at position 2 significantly alters the reactivity of the aldehyde at position 1 and the basicity of the amine at position 4 compared to the parent 4-(dimethylamino)benzaldehyde (Ehrlich’s reagent).[1]

Table 1: Chemical Identification Matrix

| Parameter | Detail |

| IUPAC Name | 2-Chloro-4-(dimethylamino)benzaldehyde |

| Common Synonyms | 2-Chloro-4-formyl-N,N-dimethylaniline; 3-Chloro-4-formyl-N,N-dimethylaniline (deprecated numbering) |

| CAS Registry Number | 1424-66-4 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| SMILES | CN(C)C1=CC(Cl)=C(C=O)C=C1 |

| InChI Key | XSQFAWMDRFSIMY-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of 2-Chloro-4-(dimethylamino)benzaldehyde is prerequisite for optimizing reaction yields and purification logic.[1]

Physical Properties[5][6]

-

Appearance: White to pale yellow crystalline powder.[1] Yellowing indicates oxidation or trace impurities.[1]

-

Melting Point: 80.0 – 84.0 °C (Sharp melting range indicates high purity).[1]

-

Solubility:

Spectral Characteristics

The "push-pull" electronic nature (donor-π-acceptor) results in distinct spectral signatures useful for reaction monitoring.

-

UV-Vis Absorption: Exhibits a strong intramolecular charge transfer (ICT) band.[1]

-

λmax (Ethanol): ~355–365 nm (Bathochromic shift relative to non-chlorinated analog due to auxochromic Cl and steric twisting).[1]

-

-

¹H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

Synthesis & Impurity Profiling[4]

The industrial standard for producing 2-Chloro-4-(dimethylamino)benzaldehyde is the Vilsmeier-Haack formylation .[1] This method is preferred over Gattermann-Koch due to the high electron density of the aniline precursor, which allows for mild conditions and high regioselectivity.[1]

Validated Synthetic Protocol

Precursor: 3-Chloro-N,N-dimethylaniline.[1] Reagents: Phosphoryl chloride (POCl₃), Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry flask under N₂, cool DMF (1.2 equiv) to 0°C. Add POCl₃ (1.1 equiv) dropwise. Caution: Exothermic.[1] Stir until the chloroiminium salt precipitates (white solid).[1]

-

Substrate Addition: Dissolve 3-Chloro-N,N-dimethylaniline in minimal DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.

-

Cyclization/Formylation: Heat the mixture to 70-80°C for 3-4 hours. The solution will turn deep orange/red due to the formation of the iminium intermediate.[1]

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.

-

Isolation: The product precipitates as a solid.[1][3] Filter and wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Hexane:EtOAc 8:2) to remove unreacted aniline.[1]

Reaction Pathway Visualization[1]

Figure 1: Vilsmeier-Haack synthesis pathway showing the conversion of the aniline precursor to the aldehyde via the iminium salt intermediate.[1]

Reactivity & Functionalization[1][8][9]

The chemical utility of 2-Chloro-4-(dimethylamino)benzaldehyde stems from its three functional handles: the aldehyde, the amine, and the chlorine.[1]

Knoevenagel Condensation (Push-Pull Systems)

The aldehyde group is highly activated for condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1]

-

Mechanism: Base-catalyzed nucleophilic attack on the carbonyl carbon.[1]

-

Application: Synthesis of styryl dyes and NLO chromophores.[1] The 2-chloro substituent sterically forces the phenyl ring out of planarity slightly, modulating the optical band gap.[1]

Oxidation/Reduction

-

Oxidation: Converts to 2-Chloro-4-(dimethylamino)benzoic acid (using KMnO₄ or Ag₂O).[1] Useful for generating building blocks for peptide coupling.[1]

-

Reduction: Converts to the benzyl alcohol (using NaBH₄), a precursor for benzyl halides.[1]

Reactivity Flowchart

Figure 2: Functionalization map highlighting the primary synthetic divergences for drug discovery and materials science applications.[1]

Applications in Research & Industry

Pharmaceutical Intermediates

This compound serves as a scaffold for "nitrogen mustard" analogs.[1] The aldehyde allows for the attachment of various pharmacophores via Schiff base formation (reaction with amines) or reductive amination.[1] The chlorine atom provides a handle for potential cross-coupling reactions (e.g., Suzuki-Miyaura), although the electron-rich nature of the ring makes the C-Cl bond relatively inert without specialized ligands.[1]

Non-Linear Optical (NLO) Materials

The molecule is a classic donor-acceptor system.[1] The dimethylamino group donates electron density into the ring, while the formyl group withdraws it.[1] This polarization creates a high molecular hyperpolarizability (

Fluorescent Probes

Derivatives synthesized via condensation with heterocyclic cations (e.g., pyridinium, benzothiazolium) yield cationic styryl dyes.[1] These are widely used as:

Safety & Handling Protocols

-

GHS Classification:

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place (<15°C). The aldehyde is susceptible to autoxidation to the benzoic acid upon prolonged exposure to air.[1]

-

Handling: Use in a fume hood.[1][4] Wear nitrile gloves and safety glasses.[1] Avoid contact with strong oxidizing agents.[1]

References

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 2-chloro-4-(dimethylamino)- Spectral Data.[1] NIST Chemistry WebBook.[1] Link[1]

-

PubChem. 2-Chloro-4-(dimethylamino)benzaldehyde Compound Summary. National Center for Biotechnology Information.[1] Link[1]

-

TCI Chemicals. Product Specification: 2-Chloro-4-(dimethylamino)benzaldehyde.[1][5]Link[1]

-

Organic Syntheses. p-Dimethylaminobenzaldehyde (General Vilsmeier-Haack Protocol).[1] Org.[1][6][7][8][9] Synth. 1925, 5,[1][10][4] 43. (Adapted for chloro-derivative).[1] Link

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-4-(dimethylamino)benzaldehyde.[1]Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. zenodo.org [zenodo.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4 | TCI AMERICA [tcichemicals.com]

- 6. 2-Chloro-4-(dimethylamino)benzaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 9. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 10. epfl.ch [epfl.ch]

An In-Depth Technical Guide to 2-Chloro-4-(dimethylamino)benzaldehyde for Drug Discovery Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the success of a drug discovery campaign. Substituted benzaldehydes are a cornerstone of this chemical toolbox, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides a detailed technical overview of 2-Chloro-4-(dimethylamino)benzaldehyde, a trifunctional building block whose unique electronic and steric properties make it a valuable reagent for the synthesis of novel chemical entities. We will explore its molecular structure, physicochemical characteristics, a robust synthesis protocol, and its potential applications, providing the field-proven insights necessary for its effective use in a research and development setting.

Part 1: Molecular Architecture and Physicochemical Profile

2-Chloro-4-(dimethylamino)benzaldehyde (CAS No. 1424-66-4) is an aromatic aldehyde characterized by a distinct substitution pattern that dictates its reactivity.[1][2] The molecule features an electron-donating dimethylamino group at the C4 position (para) and an electron-withdrawing chloro group at the C2 position (ortho) relative to the aldehyde functionality.

This arrangement creates a "push-pull" electronic effect. The strong electron-donating resonance effect of the para-dimethylamino group significantly activates the aromatic ring towards electrophilic substitution. Conversely, the inductive electron-withdrawing effect of the ortho-chloro substituent, and its steric bulk, modulates this reactivity, influencing the regioselectivity of further reactions. The aldehyde group itself serves as a key reactive handle for a multitude of chemical transformations.

Structural Diagram

Caption: Molecular structure of 2-Chloro-4-(dimethylamino)benzaldehyde.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. This data is essential for reaction planning, solubility screening, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO | [1][3] |

| Molecular Weight | 183.64 g/mol | [1][3] |

| CAS Number | 1424-66-4 | [2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 80-84 °C | |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and alcohols. Sparingly soluble in water. |

Part 2: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most efficient and widely employed method for the formylation of electron-rich aromatic systems, making it the preferred industrial and laboratory-scale synthesis for this class of compounds. The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

-

Substrate Selection: The synthesis logically starts with 3-chloro-N,N-dimethylaniline. The powerful activating and ortho, para-directing nature of the dimethylamino group is the primary driver for the regioselectivity of the electrophilic aromatic substitution. The formylation occurs para to the amino group, which is the least sterically hindered activated position.

-

Reagent Formation: The Vilsmeier reagent is formed at low temperatures (0-5 °C) to control the exothermic reaction between DMF and POCl₃ and to ensure its stability prior to the addition of the aromatic substrate.

-

Reaction and Work-up: The reaction is heated to drive the electrophilic substitution to completion. The subsequent hydrolysis step, achieved by quenching the reaction mixture in ice water, is critical. It converts the intermediate iminium salt, formed after the electrophilic attack, into the final aldehyde product. The final neutralization step is necessary to deprotonate the product and facilitate its isolation.

Detailed Experimental Protocol

This protocol is adapted from a standard, validated procedure for the Vilsmeier-Haack formylation of a substituted N,N-dimethylaniline and is directly applicable to the synthesis of the title compound from 3-chloro-N,N-dimethylaniline.[4]

-

Vilsmeier Reagent Preparation: In a three-necked, flame-dried 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 33.3 g, 0.45 mol). Cool the flask in an ice-salt bath to 0 °C.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 83.0 g, 0.54 mol) dropwise via the dropping funnel to the stirred DMF over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent will form.

-

Substrate Addition: Once the POCl₃ addition is complete, add 3-chloro-N,N-dimethylaniline (0.45 mol) dropwise to the stirred slurry, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Hydrolysis (Quench): Cool the reaction mixture to room temperature, then slowly and carefully pour it into a 2 L beaker containing 1 L of crushed ice with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Isolation: Cool the aqueous mixture in an ice bath and slowly add a 25% (w/v) aqueous sodium hydroxide solution until the mixture is alkaline (pH 9-10), as indicated by pH paper.

-

Filtration and Washing: The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50 °C. The resulting solid is typically of high purity (>98%). If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture.

Synthesis Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Part 3: Spectroscopic Characterization

Accurate structural confirmation is non-negotiable in drug development. While a publicly available, peer-reviewed full dataset for 2-Chloro-4-(dimethylamino)benzaldehyde is elusive, we can confidently predict its spectral characteristics based on established principles and data from analogous structures, such as p-dimethylaminobenzaldehyde.[5]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

-

Aldehyde Proton (CHO): Expected as a singlet around δ 9.8-10.0 ppm . This significant downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The three aromatic protons will appear as a complex system due to their distinct chemical environments.

-

H6 (ortho to CHO): Expected as a doublet around δ 7.7-7.8 ppm . It is deshielded by the adjacent aldehyde group.

-

H5 (meta to CHO, ortho to NMe₂): Expected as a doublet of doublets around δ 6.7-6.8 ppm . It is strongly shielded by the para-dimethylamino group but shows coupling to both H3 and H6.

-

H3 (ortho to Cl, meta to NMe₂): Expected as a doublet around δ 6.6-6.7 ppm . It is shielded by the amino group and influenced by the adjacent chlorine.

-

-

Dimethylamino Protons (N(CH₃)₂): Expected as a sharp singlet around δ 3.1 ppm , integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)

-

Carbonyl Carbon (C=O): Expected around δ 190-191 ppm .

-

Aromatic Carbons:

-

C4 (C-NMe₂): Highly shielded, expected around δ 154-155 ppm .

-

C2 (C-Cl): Deshielded, expected around δ 138-140 ppm .

-

C6 (CH): Expected around δ 131-132 ppm .

-

C1 (C-CHO): Expected around δ 125-126 ppm .

-

C5 & C3 (CH): Shielded carbons, expected in the range of δ 110-112 ppm .

-

-

Dimethylamino Carbons (N(CH₃)₂): Expected as a single peak around δ 40.0 ppm .[5]

Mass Spectrometry (EI)

The mass spectrum is predicted to show a distinct molecular ion peak. A key feature will be the isotopic pattern of the chlorine atom.

-

Molecular Ion (M⁺): A peak at m/z = 183 .

-

Isotope Peak (M+2)⁺: A peak at m/z = 185 with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragments: Fragmentation is expected to occur via loss of a hydrogen radical ([M-H]⁺ at m/z 182) and loss of the formyl group ([M-CHO]⁺ at m/z 154).

Part 4: Applications in Medicinal Chemistry and Drug Development

While specific, named drug candidates derived directly from 2-Chloro-4-(dimethylamino)benzaldehyde are not widely reported in mainstream literature, its value lies in its role as a versatile intermediate. The aldehyde functionality is a gateway to numerous synthetic transformations crucial for scaffold decoration and library synthesis.

-

Knoevenagel Condensation: The aldehyde readily undergoes condensation reactions with active methylene compounds (e.g., malononitrile, cyanoacetates). This reaction is a powerful tool for forming C=C bonds and introducing cyano and ester functionalities, which are common features in kinase inhibitors and other targeted therapies.[6][7] The products of these reactions can serve as precursors to complex heterocyclic systems.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted benzylamines. This is a fundamental transformation for building diversity and modulating the physicochemical properties (like solubility and pKa) of lead compounds.

-

Schiff Base Formation: The aldehyde can react with primary amines to form imines (Schiff bases), which can be stable final products or intermediates that are subsequently reduced or cyclized. Schiff bases derived from substituted benzaldehydes have been investigated for a wide range of biological activities.

-

Wittig and Related Olefinations: The aldehyde can be converted to an alkene, providing a scaffold for further functionalization. This is particularly useful in the synthesis of natural product analogs and other complex molecules.

The unique substitution pattern of 2-Chloro-4-(dimethylamino)benzaldehyde makes it an attractive starting point for the synthesis of inhibitors targeting protein kinases, where substituted aromatic rings are often key pharmacophoric elements that occupy the ATP-binding site.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be air and light-sensitive.

Conclusion

2-Chloro-4-(dimethylamino)benzaldehyde is a high-value synthetic building block with significant potential in drug discovery and development. Its predictable reactivity, governed by the interplay of its three functional groups, allows for the rational design and synthesis of diverse chemical libraries. A comprehensive understanding of its molecular properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its capabilities in the pursuit of novel therapeutics.

References

-

PrepChem. Synthesis of 4-dimethylaminobenzaldehyde. [Link]

-

MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]

-

Adegoke, O. A. & Uwakwe, A. A. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Wikipedia. para-Dimethylaminobenzaldehyde. [Link]

-

Adegoke, O. A. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. [Link]

-

NIST. Benzaldehyde, 2-chloro-4-dimethylamino-. [Link]

-

Hoogesteger, T. et al. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PubMed Central. [Link]

-

Zenodo. Reaction of active methylene compounds with 4-dimethylaminobenzalaniline and nematicidal activity of the products. [Link]

-

Zhang, J., et al. Advances in reversible covalent kinase inhibitors. PubMed Central. [Link]

Sources

- 1. 2-Chloro-4-(dimethylamino)benzaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. zenodo.org [zenodo.org]

- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-4-(dimethylamino)benzaldehyde

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-(dimethylamino)benzaldehyde (CDB) (CAS: 5455-66-3).[1] Designed for process chemists and formulation scientists, this document synthesizes physicochemical principles with practical solvent selection strategies. While the non-chlorinated analog (Ehrlich’s reagent) is widely documented, the introduction of the chlorine atom at the ortho position significantly alters the lipophilicity and crystal lattice energy of CDB.[1] This guide outlines the thermodynamic basis for solvent choice, detailed purification protocols, and self-validating methods for determining exact solubility curves.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

To predict and manipulate solubility, one must first understand the molecular architecture of CDB. The molecule exhibits a "push-pull" electronic system that dictates its interaction with solvents.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₉H₁₀ClNO | Moderate molecular weight (183.64 g/mol ) allows for good organic solubility.[1] |

| Melting Point | 80.0 – 84.0 °C | Moderate lattice energy; amenable to recrystallization below 100°C. |

| Electronic Character | Donor: -N(CH₃)₂ (Strong)Acceptor: -CHO (Strong)Steric/Inductive: -Cl (Ortho) | Creates a significant dipole moment, favoring polar aprotic solvents.[1] |

| Hydrophobicity | LogP ~ 2.3 (Predicted) | The -Cl group increases lipophilicity compared to the non-chlorinated analog (LogP ~1.8).[1] |

Mechanistic Insight: The "Ortho-Chloro" Effect

Unlike 4-(dimethylamino)benzaldehyde, the 2-chloro substituent in CDB introduces two critical factors:

-

Steric Hindrance: The chlorine atom twists the aldehyde group slightly out of planarity with the benzene ring, potentially destabilizing the crystal lattice and enhancing solubility in chlorinated solvents.

-

Lipophilicity: The halogen atom reduces water solubility significantly, making aqueous co-solvent systems (e.g., Ethanol/Water) highly effective for precipitation.

Solubility Landscape

The solubility of CDB follows a non-linear trend governed by the principle of "matching polarity." The following categorization is based on experimental synthesis workflows and structural analogs.

A. High Solubility (Primary Solvents)

Best for: Reaction media, stock solutions.[1]

-

Dimethylformamide (DMF) & DMSO: The high dielectric constants of these solvents stabilize the polar resonance structures of CDB.[1]

-

Dichloromethane (DCM) & Chloroform: Excellent solubility due to pi-stacking interactions and the "like-dissolves-like" interaction with the chloro-substituent.[1]

B. Temperature-Dependent Solubility (Recrystallization Solvents)

Best for: Purification, crystal growth.[1]

-

Ethanol & Methanol: CDB exhibits a steep solubility curve in lower alcohols. It is highly soluble at boiling points (78°C for EtOH) but crystallizes readily upon cooling to 0-4°C.[1]

-

Ethyl Acetate: Moderate solubility; often used in mixtures with Hexane.

C. Low Solubility (Anti-Solvents)

Best for: Precipitation, yield maximization.[1]

-

Water: Highly insoluble due to the hydrophobic aromatic core and chlorine atom.[2]

-

Hexanes/Heptane: The polar aldehyde and amine groups repel these non-polar solvents, causing "oiling out" or precipitation.

Thermodynamic Considerations & Visualizations

Understanding the solvation mechanism is crucial for process optimization. The diagram below illustrates the competing forces during the dissolution of CDB.

Caption: Thermodynamic pathway of CDB dissolution. The energy cost of breaking the crystal lattice is offset by strong dipole-dipole interactions with polar solvents.[1]

Experimental Protocols

Protocol A: Determination of Exact Solubility (Gravimetric Method)

Use this self-validating protocol to generate precise solubility data (g/L) for your specific solvent system.[1]

Materials:

-

Excess CDB (Solid)[1]

-

Target Solvent (e.g., Ethanol, Toluene)[1]

-

Temperature-controlled shaker or water bath[1]

-

0.45 µm Syringe Filter (PTFE compatible)

Workflow:

-

Saturation: Add CDB to 10 mL of solvent until a visible solid precipitate remains (ensure supersaturation).

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: If all solid disappears, add more CDB until turbidity persists.

-

-

Filtration: Filter the supernatant through a pre-warmed 0.45 µm filter into a tared vial.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Protocol B: Purification via Recrystallization

Standard Operating Procedure (SOP) for purifying crude CDB.

-

Dissolution: Place crude CDB in a flask. Add minimum boiling Ethanol (approx. 3-5 mL per gram of CDB).[1]

-

Reflux: Heat to reflux until fully dissolved.[1]

-

Note: If the solution is dark/colored, add activated charcoal and filter hot.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol (-20°C).[1]

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Application Context & Solvent Selection Guide

The choice of solvent dictates the success of downstream applications.

| Application | Recommended Solvent | Rationale |

| Vilsmeier-Haack Synthesis | DMF | Acts as both solvent and reagent; high solubility ensures homogeneity.[1] |

| Schiff Base Formation | Ethanol / Methanol | Protic solvents catalyze imine formation; product often precipitates out, driving equilibrium.[1] |

| UV-Vis Spectroscopy | Acetonitrile / Methanol | UV cutoff allows observation of CDB's absorption bands (approx. 340-360 nm).[1] |

| Liquid-Liquid Extraction | Dichloromethane | High partition coefficient allows efficient extraction of CDB from aqueous reaction quenches.[1] |

Workflow Visualization: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent based on the experimental objective.

References

-

PubChem. (n.d.).[1] 2-Chloro-4-(dimethylamino)benzaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

-

Organic Syntheses. (1922).[1][3] p-Dimethylaminobenzaldehyde (Analogous Protocol).[1][4][5] Organic Syntheses, Coll.[3] Vol. 1, p.214.[3] Retrieved January 31, 2026, from [Link][1]

The Versatile Role of 2-Chloro-4-(dimethylamino)benzaldehyde in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Chloro-4-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde that has emerged as a valuable building block in contemporary organic synthesis. The unique electronic properties arising from the interplay of the electron-donating dimethylamino group and the electron-withdrawing chloro substituent impart distinct reactivity to this molecule. This guide will delve into its pivotal role in the synthesis of a diverse array of organic compounds, including biologically active chalcones, vibrant styryl dyes, complex heterocyclic systems, and advanced materials for nonlinear optics. By examining key reaction mechanisms and providing field-proven insights into experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this versatile reagent.

Introduction: Unveiling the Potential of a Bifunctional Reagent

2-Chloro-4-(dimethylamino)benzaldehyde is a crystalline solid that possesses a unique combination of functional groups: a reactive aldehyde moiety and a strongly electron-donating dimethylamino group, ortho- to a moderately deactivating chloro group. This specific substitution pattern on the benzene ring creates a molecule with a rich and nuanced reactivity profile, making it an attractive starting material for the synthesis of a wide range of organic molecules. The dimethylamino group at the para-position significantly activates the aromatic ring towards electrophilic substitution and enhances the nucleophilicity of the molecule, while the ortho-chloro group introduces a degree of steric hindrance and alters the electronic distribution, influencing the regioselectivity of reactions and the photophysical properties of the resulting products.

This guide will illuminate the key applications of 2-Chloro-4-(dimethylamino)benzaldehyde, focusing on the causality behind its synthetic utility and providing practical insights for its application in the laboratory.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 70-73 °C |

| CAS Number | 1424-66-4 |

The reactivity of 2-Chloro-4-(dimethylamino)benzaldehyde is governed by the electronic interplay of its substituents. The potent +M (mesomeric) effect of the dimethylamino group dominates, making the aldehyde group's carbonyl carbon highly susceptible to nucleophilic attack. The -I (inductive) and weak -M effect of the chlorine atom at the ortho position can subtly modulate this reactivity and influence the conformation of reaction intermediates.

Caption: Key functional groups influencing the reactivity of 2-Chloro-4-(dimethylamino)benzaldehyde.

Core Synthetic Applications

Synthesis of Chalcones: Precursors to Bioactive Molecules

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-Chloro-4-(dimethylamino)benzaldehyde is an excellent substrate for the Claisen-Schmidt condensation reaction to afford highly functionalized chalcones.

The reaction proceeds via the formation of an enolate from an acetophenone derivative in the presence of a base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Chloro-4-(dimethylamino)benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. The presence of the dimethylamino group enhances the reactivity of the aldehyde, often leading to high yields, while the chloro substituent can influence the biological activity of the resulting chalcone.[2]

Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-Chloro-4-(dimethylamino)benzaldehyde (1.0 eq.) in ethanol dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[3]

Knoevenagel Condensation: Access to Cyanoacrylates and Styryl Dyes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] 2-Chloro-4-(dimethylamino)benzaldehyde readily participates in this reaction to produce a variety of important compounds, including cyanoacrylates and styryl dyes.

When reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, it forms electron-rich styryl compounds. These products often exhibit interesting photophysical properties, making them valuable as fluorescent probes and components of styryl dyes.[5][6] The strong electron-donating dimethylamino group and the electron-withdrawing cyano or ester groups create a "push-pull" system, which is a key feature for many chromophores. The chloro group can further tune the electronic and photophysical properties of these dyes.

Experimental Protocol: Knoevenagel Condensation for a Styryl Dye Precursor

-

To a solution of 2-Chloro-4-(dimethylamino)benzaldehyde (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in ethanol, add a catalytic amount of a weak base such as piperidine or basic alumina.[7]

-

Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.[5]

Synthesis of Heterocyclic Compounds

2-Chloro-4-(dimethylamino)benzaldehyde serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its aldehyde functionality allows for its incorporation into ring systems through condensation and cyclization reactions.

For instance, it can react with 1,3-dicarbonyl compounds and a nitrogen source (e.g., urea or thiourea) in a Biginelli-type reaction to form dihydropyrimidinones, which are known for their diverse pharmacological activities.[8] Furthermore, condensation with o-phenylenediamine can lead to the formation of benzimidazole derivatives.[9]

Caption: Synthesis of heterocyclic compounds from 2-Chloro-4-(dimethylamino)benzaldehyde.

Building Block for Nonlinear Optical (NLO) Materials

The "push-pull" electronic structure inherent in derivatives of 2-Chloro-4-(dimethylamino)benzaldehyde makes them attractive candidates for the development of nonlinear optical (NLO) materials.[10] The strong electron-donating dimethylamino group ("push") and a suitable electron-withdrawing group ("pull") at the other end of a conjugated system can lead to molecules with large second-order hyperpolarizabilities, a key property for NLO applications. The chloro substituent can further enhance these properties by modifying the molecular dipole moment and crystal packing.

Synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde

The most common and efficient method for the synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 3-chloro-N,N-dimethylaniline, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous DMF and cool it in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

-

Add 3-chloro-N,N-dimethylaniline dropwise to the reaction mixture, again keeping the temperature below 10 °C.

-

After the addition, heat the reaction mixture to 60-70 °C for 2-3 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 2-Chloro-4-(dimethylamino)benzaldehyde.

Conclusion and Future Outlook

2-Chloro-4-(dimethylamino)benzaldehyde has proven to be a highly valuable and versatile reagent in organic synthesis. Its unique electronic and steric properties enable the efficient construction of a diverse range of molecular architectures with significant potential in medicinal chemistry, materials science, and dye chemistry. The continued exploration of its reactivity in novel transformations, including multicomponent reactions and catalytic processes, is expected to further expand its synthetic utility.[11] As the demand for complex and functionalized organic molecules grows, the importance of readily accessible and reactive building blocks like 2-Chloro-4-(dimethylamino)benzaldehyde will undoubtedly continue to increase, paving the way for new discoveries and innovations in chemical synthesis.

References

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

-

Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

- CN103694125A - Preparation method of paradimethylaminobenzaldehyde. Google Patents.

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

-

p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journals. Available at: [Link]

-

Vilsmeier-Haack Reaction on N,N-Dimethylaniline. Organic Syntheses. Available at: [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - PubMed Central. Available at: [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. Available at: [Link]

-

synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Available at: [Link]

-

Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - PubMed Central. Available at: [Link]

-

Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available at: [Link]

-

Design and synthesis of organic nonlinear optical materials. ResearchGate. Available at: [Link]

-

1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Available at: [Link]

-

Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6. ResearchGate. Available at: [Link]

-

Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. Available at: [Link]

-

Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations. Academia.edu. Available at: [Link]

-

1H and 13C NMR spectral assignments of 2'-hydroxychalcones. PubMed. Available at: [Link]

-

Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications. Progress in Physics of Applied Materials. Available at: [Link]

-

Synthesis, Anticancer, Antimicrobial Evaluation, in Silico Molecular Docking and POM Analyses of New 4,7- dimethyl Coumarin Containing Sulfonamides. Moroccan Journal of Chemistry. Available at: [Link]

-

synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

-

Synthesis of Chalcones with Anticancer Activities. PMC - PubMed Central. Available at: [Link]

-

Structural, thermal and optical characterization of an organic NLO material--benzaldehyde thiosemicarbazone monohydrate single crystals. PubMed. Available at: [Link]

-

Synthesis of Two Chalcones Compounds, Theoretical Investigation and Biological Activity Study. ResearchGate. Available at: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available at: [Link]

-

New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]

-

Heterocyclic Chemistry. CEM Corporation. Available at: [Link]

-

Synthesis of chalcone:. The Royal Society of Chemistry. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

-

Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. Available at: [Link]

-

Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central. Available at: [Link]

-

Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. Available at: [Link]

-

Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

Sources

- 1. eprints.utar.edu.my [eprints.utar.edu.my]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of 2-Chloro-4-(dimethylamino)benzaldehyde

An In-Depth Technical Guide to the Electrophilicity of 2-Chloro-4-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-(dimethylamino)benzaldehyde is a strategically substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a powerful electron-donating group and a counteracting electron-withdrawing group, creates a nuanced electronic environment that dictates its reactivity. This guide provides a comprehensive examination of the electrophilicity of the carbonyl carbon in this molecule. We will dissect the interplay of inductive and resonance effects, present qualitative and quantitative methods for assessing reactivity, and provide field-proven experimental protocols. This document is intended to serve as a foundational resource for scientists leveraging this versatile building block in complex molecular synthesis.

The Electronic Architecture: A Tale of Two Substituents

The reactivity of any benzaldehyde derivative is primarily governed by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this site is the cornerstone of its synthetic utility. In 2-Chloro-4-(dimethylamino)benzaldehyde, this inherent electrophilicity is modulated by a delicate balance of electronic effects from two key substituents.

The carbonyl group's carbon atom is naturally electron-deficient (electrophilic) due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond.[1] However, the substituents on the aromatic ring can either amplify or diminish this effect.

-

The 4-(Dimethylamino) Group: A Powerful Electron Donor The dimethylamino group at the para-position is a potent electron-donating group (EDG). Its primary influence is through the resonance effect (+R) , where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This increases the electron density across the aromatic system and, crucially, at the carbonyl carbon. This delocalization reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity .[2]

-

The 2-Chloro Group: An Inductive Electron Withdrawer Conversely, the chlorine atom at the ortho-position is an electronegative element. It exerts a strong inductive effect (-I) , pulling electron density away from the benzene ring through the sigma bond.[2][3] This electron withdrawal increases the partial positive charge on the carbonyl carbon, tending to increase its electrophilicity . While halogens also possess a weak, opposing +R effect due to their lone pairs, the inductive effect is dominant in influencing the reactivity of the carbonyl group.

The result is a classic "push-pull" system. The strong electron-donating nature of the dimethylamino group is the dominant force, making the molecule less reactive towards nucleophiles than unsubstituted benzaldehyde. However, the presence of the ortho-chloro group partially counteracts this deactivation, rendering the carbonyl carbon more electrophilic than it would be in 4-(dimethylamino)benzaldehyde alone.

Caption: Opposing electronic effects on the carbonyl carbon.

Quantitative and Qualitative Assessment of Electrophilicity

Several analytical and theoretical methods can be employed to probe and quantify the electrophilic character of the target molecule.

Spectroscopic Fingerprints

Spectroscopy offers a direct window into the electronic environment of the carbonyl group.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly sensitive to its electron density. A lower electron density (higher electrophilicity) results in a more deshielded nucleus, which resonates at a higher frequency (downfield shift, higher ppm value). The aldehyde carbon in 2-Chloro-4-(dimethylamino)benzaldehyde is expected to appear upfield relative to 2-chlorobenzaldehyde but downfield relative to 4-(dimethylamino)benzaldehyde.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency (νC=O) in the IR spectrum is also diagnostic. Electron donation into the carbonyl group weakens the C=O bond and lowers its vibrational frequency. Conversely, electron withdrawal strengthens the bond and increases the frequency.

Table 1: Comparative Spectroscopic Data of Related Benzaldehydes

| Compound | Predicted ¹³C NMR (CHO, δ ppm) | Typical IR (νC=O, cm⁻¹) | Effect on Electrophilicity |

|---|---|---|---|

| Benzaldehyde | ~192 | ~1703 | Baseline |

| 4-(Dimethylamino)benzaldehyde | ~190 | ~1677 | Decreased |

| 2-Chlorobenzaldehyde | ~191 | ~1710 | Increased |

| 2-Chloro-4-(dimethylamino)benzaldehyde | ~188-190 (Predicted) | ~1680-1695 (Predicted) | Moderately Decreased |

Note: Predicted values are based on established substituent effects. Actual experimental values may vary based on solvent and other conditions.[4]

Computational Analysis

Modern computational chemistry provides powerful tools for predicting reactivity.[5]

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy: In a nucleophilic attack, the nucleophile donates electrons into the electrophile's LUMO. A lower LUMO energy signifies a more favorable interaction and thus a higher electrophilicity.

-

Molecular Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution. The carbonyl carbon in 2-Chloro-4-(dimethylamino)benzaldehyde will show a less intense positive (blue) region compared to benzaldehyde, indicating a lower electrophilicity due to the dominant electron-donating effect of the dimethylamino group.[6]

The Hammett Equation: A Linear Free-Energy Relationship

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating reaction rates with substituent electronic effects.[7]

-

σ (Sigma): The substituent constant. Electron-donating groups like -N(CH₃)₂ have negative σ values, while electron-withdrawing groups like -Cl have positive σ values.

-

ρ (Rho): The reaction constant. For nucleophilic additions to benzaldehydes, ρ is positive, signifying that electron-withdrawing groups (positive σ) accelerate the reaction.[8]

The overall electronic effect on the reaction rate can be estimated by summing the sigma constants for the substituents. The strongly negative σ value for the para-N(CH₃)₂ group (-0.83) would overwhelm the positive σ value for the ortho-Cl group (approx. +0.23), predicting a slower reaction rate compared to unsubstituted benzaldehyde, confirming a net decrease in electrophilicity.

Experimental Validation: A Kinetic Approach

To empirically determine the electrophilicity, one can measure the rate of a reaction where the aldehyde acts as the electrophile. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, is an excellent model system that can be conveniently monitored using UV-Vis spectrophotometry.[8]

Protocol: Kinetic Analysis of Knoevenagel Condensation

This protocol outlines a self-validating system to measure the second-order rate constant for the reaction between 2-Chloro-4-(dimethylamino)benzaldehyde and Meldrum's acid.

A. Materials & Reagents:

-

2-Chloro-4-(dimethylamino)benzaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Acetonitrile (Spectroscopic grade)

-

Basic catalyst (e.g., Piperidine)

-

Volumetric flasks, pipettes, quartz cuvettes

B. Instrumentation:

-

Thermostatted UV-Vis Spectrophotometer

C. Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 2-Chloro-4-(dimethylamino)benzaldehyde (e.g., 0.1 M in acetonitrile).

-

Prepare a stock solution of Meldrum's acid (e.g., 0.1 M in acetonitrile).

-

Prepare a dilute catalyst solution of piperidine in acetonitrile (e.g., 0.01 M).

-

-

Determining λ_max:

-

Combine the aldehyde, Meldrum's acid, and catalyst in a cuvette.

-

Scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max) for the colored condensation product. This wavelength will be used for kinetic measurements.

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C).

-

In a quartz cuvette, place a significant excess of Meldrum's acid solution (e.g., 10- to 20-fold excess over the aldehyde).

-

Add the catalyst solution.

-

Initiate the reaction by injecting a small, precise volume of the aldehyde stock solution. Mix rapidly.

-

Immediately begin recording the absorbance at λ_max over time until the reaction is complete.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (with Meldrum's acid in large excess), the reaction will follow first-order kinetics with respect to the aldehyde.

-

Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.

-

The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k₂) is then calculated as k₂ = k_obs / [Meldrum's Acid].

-

Repeating this experiment with other benzaldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) provides a quantitative comparison of their relative electrophilicities.

-

Caption: Workflow for kinetic analysis of electrophilicity.

Conclusion and Outlook

The is a finely tuned property governed by the antagonistic electronic effects of its substituents. The powerful resonance donation from the para-dimethylamino group significantly dampens the reactivity of the carbonyl carbon, a feature that must be considered in reaction design. However, the inductive withdrawal from the ortho-chloro group prevents complete deactivation, maintaining the aldehyde as a viable electrophile for a range of synthetic transformations. This nuanced reactivity profile makes it a valuable intermediate, allowing for selective reactions under controlled conditions. Understanding these core principles is paramount for researchers aiming to exploit its full potential in the synthesis of novel pharmaceuticals, dyes, and complex organic materials.

References

-

Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved from [Link]

-

Pratihar, S., et al. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(30). Retrieved from [Link]

-

Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

-

Adegoke, O. A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-27. Retrieved from [Link]

-

OC Chem Explained. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

-

Stenutz. (n.d.). 2-chloro-4-dimethylaminobenzaldehyde. Retrieved from [Link]

-

Adegoke, O. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett plot for the para-substituted benzaldehydes in the B.–V. reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]

-

Docta Complutense. (2024). What defines electrophilicity in carbonyl compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Problem Set #3: Substituent Effects and LFERS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). What defines electrophilicity in carbonyl compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). What defines electrophilicity in carbonyl compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. stpeters.co.in [stpeters.co.in]

- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

2-Chloro-4-(dimethylamino)benzaldehyde health and safety information

An In-depth Technical Guide to the Health and Safety of 2-Chloro-4-(dimethylamino)benzaldehyde

Introduction

2-Chloro-4-(dimethylamino)benzaldehyde is a substituted aromatic aldehyde used as a building block in organic synthesis, particularly in the development of dyes, photosensitizers, and pharmaceutical intermediates.[1][2][3][4] Its utility in research and development necessitates a thorough understanding of its health and safety profile to ensure the protection of laboratory personnel. This guide provides a comprehensive overview of the known hazards, handling protocols, and emergency procedures associated with this compound, synthesized from available safety data sheets and chemical databases. It is intended for professionals in research and drug development who may handle this chemical.

Chemical Identification and Physical Properties

Accurate identification is the foundation of chemical safety. The key identifiers and physical properties of 2-Chloro-4-(dimethylamino)benzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-4-(dimethylamino)benzaldehyde | [5] |

| CAS Registry Number | 1424-66-4 | [2][5] |

| Molecular Formula | C₉H₁₀ClNO | [4][5] |

| Molecular Weight | 183.64 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 80.0 to 84.0 °C | [4] |

| Purity | Typically >98.0% | [4] |

Hazard Identification and GHS Classification

Based on available safety data, 2-Chloro-4-(dimethylamino)benzaldehyde is classified as a hazardous substance. The primary routes of concern are contact with skin and eyes, and inhalation of dust particles.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Source:[6]

The primary hazards are clear: the compound is an irritant to the skin, eyes, and respiratory system.[6] While comprehensive toxicological data is not available, the potential for these irritant effects necessitates strict adherence to exposure control measures.

Toxicological Profile

Detailed toxicological studies specifically for 2-Chloro-4-(dimethylamino)benzaldehyde are not thoroughly documented in readily available literature.[3] Much of the understanding is extrapolated from its classification as an irritant and data from analogous compounds.

-

Acute Toxicity: While no specific LD50 data is available for this compound, related structures suggest that it may be harmful if swallowed.[7][8] For the analogue p-Dimethylaminobenzaldehyde, an acute oral LD50 of 800 mg/kg has been reported in mice, classifying it as very hazardous in case of ingestion.

-

Skin and Eye Irritation: Direct contact is known to cause skin and serious eye irritation.[6]

-

Sensitization: Some related aromatic aldehydes may cause allergic skin reactions.[3] Therefore, repeated skin contact should be avoided to minimize the risk of developing chemical sensitivity.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[3][7][8]

The absence of comprehensive data underscores the importance of the precautionary principle . All handling procedures should be designed to minimize direct exposure until more definitive toxicological information becomes available.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount when working with hazardous chemical powders. A multi-layered approach combining engineering controls and personal protective equipment is essential.

Engineering Controls

-

Ventilation: Always handle 2-Chloro-4-(dimethylamino)benzaldehyde in a well-ventilated area.[9] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required.[10]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation being performed. The following workflow provides a logical system for determining the necessary level of protection.

Caption: PPE Selection Workflow for 2-Chloro-4-(dimethylamino)benzaldehyde.

Step-by-Step PPE Protocol:

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection:

-

Respiratory Protection: When weighing or handling the powder outside of a fume hood, or whenever dust generation is likely, use a NIOSH/MSHA-approved respirator or a European Standard EN 149 compliant respirator.[10]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

-

Remove contaminated clothing immediately and wash it before reuse.[3][11]

Safe Handling and Storage

Proper handling and storage are critical for maintaining the chemical's integrity and preventing accidental exposure.

Handling Protocol

-

Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment.

-

Area Preparation: Ensure the work area is clean and uncluttered. Confirm the functionality of all necessary engineering controls (e.g., fume hood).

-

Don PPE: Put on all required PPE as determined by the PPE Selection Workflow.

-

Chemical Transfer: Avoid generating dust when handling the solid.[3][9] Use appropriate tools (spatulas) for transfers.

-

Post-Handling: Tightly close the container after use. Clean the work area and properly dispose of any contaminated materials. Wash hands thoroughly.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10][11]

-

The compound may be air and moisture sensitive; some suppliers recommend storing under an inert gas atmosphere.[4][9][10]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

-

Keep away from sources of heat or ignition.[9]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][6]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide (CO₂).[8][12]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8][12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12]

Accidental Release Measures (Spills)

For solid spills, the primary goal is to contain and clean up the material without creating airborne dust.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4 | TCI AMERICA [tcichemicals.com]

- 5. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 6. 2-Chloro-4-(dimethylamino)benzaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. carlroth.com [carlroth.com]

Strategic Sourcing & Technical Profile: 2-Chloro-4-(dimethylamino)benzaldehyde

Executive Summary

2-Chloro-4-(dimethylamino)benzaldehyde (CAS: 1424-66-4) is a specialized aromatic building block critical to the synthesis of functionalized heterocycles, methine dyes, and pharmaceutical intermediates.[1][2][3][4][5][6] Unlike its non-chlorinated analog (Ehrlich’s reagent), the chlorine substituent at the ortho position introduces unique steric and electronic effects, influencing reactivity in condensation reactions (e.g., Knoevenagel, Schiff base formation).

This guide addresses the technical requirements for sourcing this compound, transitioning from bench-scale R&D to pilot production. It analyzes the synthesis-derived impurity profile, defines Critical Quality Attributes (CQAs), and provides a verified framework for supplier qualification.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To validate a supplier, one must first understand the material. The presence of the chlorine atom and the aldehyde functionality dictates both the stability and the analytical fingerprint of the molecule.

Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 1424-66-4 | Unique identifier for regulatory filing.[4] |

| Formula | C₉H₁₀ClNO | MW: 183.63 g/mol . |

| Appearance | White to pale yellow crystalline powder | Critical: Dark yellow/orange indicates oxidation (carboxylic acid formation) or residual metal salts. |

| Melting Point | 80.0 – 84.0 °C | Wide ranges (>2°C) suggest solvent entrapment or isomeric impurities. |

| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water | Solubility checks in MeOH are a rapid purity screen. |

| Purity (HPLC) | ≥ 98.0% (a/a) | For pharma intermediates, trace 3-chloro-N,N-dimethylaniline must be <0.1%. |

Structural Analysis & Reactivity

The molecule features a push-pull electronic system. The dimethylamino group (electron donor) activates the ring, while the aldehyde (electron acceptor) and chlorine (inductive withdrawal/steric bulk) modulate electrophilicity.

-

Storage Risk: Aldehydes are prone to autoxidation to benzoic acids. Suppliers must package under inert gas (Argon/Nitrogen).

-

Handling: The compound is light-sensitive.

Part 2: Synthesis & Impurity Origin

Understanding the industrial synthesis of this target allows researchers to predict potential impurities in commercial batches. The dominant industrial route is the Vilsmeier-Haack formylation .

Synthesis Pathway (Vilsmeier-Haack)

The reaction utilizes 3-chloro-N,N-dimethylaniline as the starting material, reacting with POCl₃ and DMF.

Figure 1: Vilsmeier-Haack synthesis pathway showing the origin of the target molecule and critical impurities.

Impurity Profile for Vendor Assessment

When reviewing a Certificate of Analysis (CoA), look for these specific flags:

-

Unreacted Starting Material (3-Chloro-N,N-dimethylaniline): Often present if the workup was rushed. Detectable via GC-MS.

-

Regioisomers: Formylation might occur at other activated positions, though steric hindrance from the chlorine usually directs to the para position relative to the amine.

-

Hydrolysis Byproducts: 2-Chloro-4-(dimethylamino)benzoic acid (oxidation product).

Part 3: Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle.

Tier 1: Catalog Suppliers (Discovery/Early R&D)

Best for: Gram-scale synthesis, reference standards, rapid delivery.

-

Thermo Fisher Scientific (Alfa Aesar / Acros):

-

Strengths: High inventory reliability, accessible SDS/CoAs.

-

Catalog Purity: Typically 98%+.[6]

-

-

TCI (Tokyo Chemical Industry):

-

Sigma-Aldrich (Merck):

-

Strengths: Gold standard for analytical traceability.

-

Use Case: When the material is used as an analytical reference standard.

-

Tier 2: Bulk & Custom Synthesis (Pilot/Process Dev)

Best for: Kilogram scale, GMP requirements, cost-optimization.

-

Enamine: Excellent for building blocks and library synthesis. They often hold stock of such intermediates for their own internal synthesis.

-

BLD Pharm: Strong presence in the "building block" market with competitive pricing for 100g – 1kg lots.

-